

A Comparative Guide to $\text{W}(\text{CO})_6$ and $\text{Mo}(\text{CO})_6$ as Catalyst Precursors

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Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

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Introduction

Tungsten hexacarbonyl, $\text{W}(\text{CO})_6$, and molybdenum hexacarbonyl, $\text{Mo}(\text{CO})_6$, are pivotal Group 6 metal carbonyls widely employed as catalyst precursors in academic and industrial research. As volatile, relatively air-stable, and colorless solids, they serve as convenient sources of zero-valent tungsten and molybdenum.[1][2][3] Both compounds share an octahedral geometry, with the central metal atom coordinated to six carbon monoxide (CO) ligands.[1][3] Their utility in catalysis stems from the ability to controllably release CO ligands through thermal or photochemical activation, generating coordinatively unsaturated and highly reactive metal species that can initiate a wide array of chemical transformations.[4][5] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate precursor for their specific application.

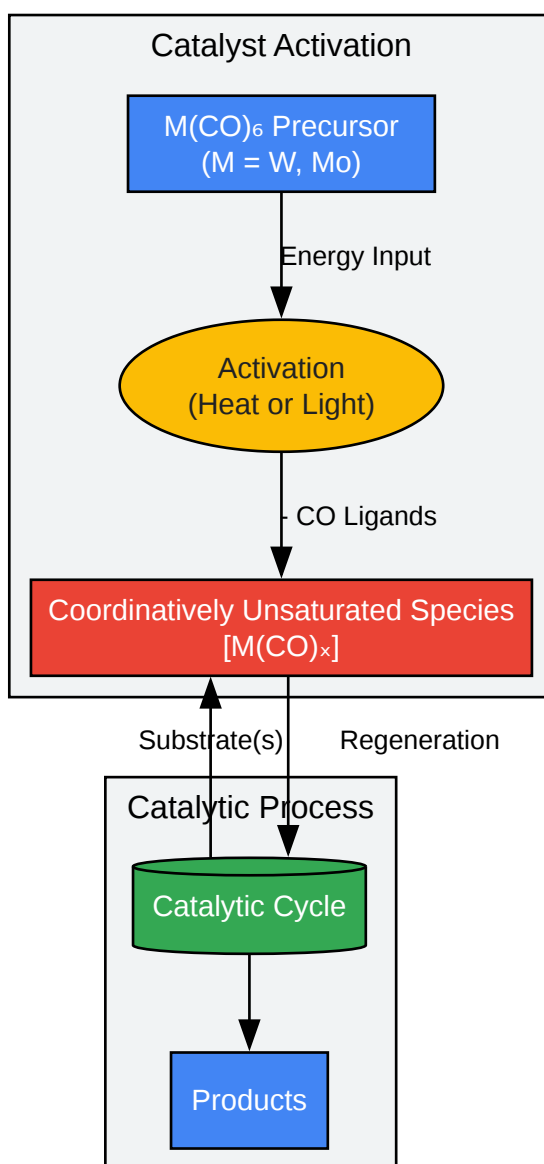
Physical and Chemical Properties

While structurally analogous, $\text{W}(\text{CO})_6$ and $\text{Mo}(\text{CO})_6$ exhibit key differences in their physical properties and reactivity, which influence their handling and catalytic behavior. $\text{W}(\text{CO})_6$ generally forms compounds that are kinetically more robust than their molybdenum counterparts.[2][3]

Property	W(CO) ₆ (Tungsten Hexacarbonyl)	Mo(CO) ₆ (Molybdenum Hexacarbonyl)
Molecular Formula	C ₆ O ₆ W	C ₆ H ₆ Mo
Molecular Weight	351.90 g/mol [3]	264.01 g/mol [1]
Appearance	Colorless to white crystalline solid[2][3]	White, translucent crystals[1]
Melting Point	~170 °C (decomposes)[3]	150 °C (decomposes without melting)[1][6]
Boiling Point	Sublimes	156 °C[1]
Solubility	Sparingly soluble in non-polar organic solvents.[2][3]	Slightly soluble in THF, diglyme, acetonitrile; insoluble in water.[1]
Stability	Relatively air-stable solid.[2][3]	Air-stable solid.[1]

Catalyst Activation and General Reaction Pathway

The catalytic activity of both W(CO)₆ and Mo(CO)₆ is predicated on the dissociation of one or more CO ligands. This activation step generates a highly reactive, coordinatively unsaturated metal-carbonyl intermediate, M(CO)_x (where $x < 6$), which can then coordinate with substrates and enter the catalytic cycle. This process can be initiated either thermally or photochemically.



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Caption: General workflow for the activation of $M(CO)_6$ precursors.

Comparative Performance in Catalytic Reactions

The choice between $W(CO)_6$ and $Mo(CO)_6$ is highly dependent on the target reaction, as their subtle electronic and steric differences lead to varied catalytic efficiencies and selectivities.

Alkyne Metathesis and Polymerization

Both precursors are used to generate catalysts for alkyne metathesis.^{[7][8]}

- Mo(CO)_6 : "Instant" catalysts for alkyne metathesis can be formed from Mo(CO)_6 and various phenols.[7] For instance, activation with 4-chlorophenol or 2-fluorophenol has been shown to increase yields in ring-closing alkyne metathesis (RCAM) and other metathesis reactions.[7]
- W(CO)_6 : This precursor is notably effective in the photoassisted polymerization of terminal alkynes.[9][10] UV irradiation of W(CO)_6 in the presence of an alkyne initiates the reaction, which is a key step in certain crosslinking processes.[9]

Hydrosilylation of Alkynes

In the anti-Markovnikov hydrosilylation of terminal alkynes, direct comparison reveals a significant performance difference. In a study involving the hydrosilylation of phenylacetylene with PhSiH_3 , Mo(CO)_6 proved to be a more effective precursor.[11]

Precurs or (1 mol%)	Ligand (1.2 mol%)	Additive (5 mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Selectiv ity (β-E : α)
Mo(CO) ₆	dppb	t-BuOK	THF	RT	4	95	>20:1
W(CO) ₆	PPh ₃	t-BuOK	MeCN	RT	12	<10	-

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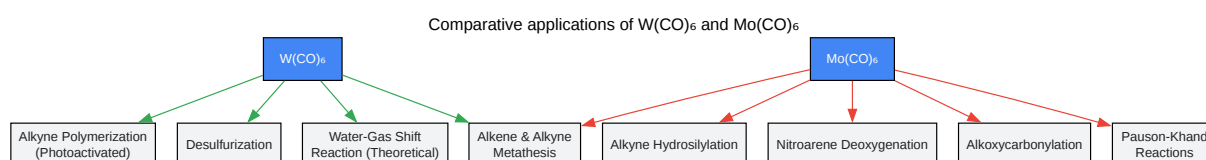
Deoxygenation and Desulfurization Reactions

- Mo(CO)_6 : High-valent molybdenum complexes, which can be derived from Mo(CO)_6 , are active in the catalytic deoxygenation of nitroarenes using pinacol as a reductant.[12]
- W(CO)_6 : Tungsten hexacarbonyl has been utilized for the desulfurization of organosulfur compounds.[2][3]

Carbonylation and Related Reactions

Both precursors can serve as a source of CO, but they have been applied in different contexts.

- Mo(CO)_6 : It serves as both a catalyst and a condensed source of CO in the alkoxycarbonylation of aryl halides, providing a convenient alternative to using gaseous carbon monoxide.[13]
- W(CO)_6 : Theoretical studies on the water-gas shift reaction (WGSR) suggest that W(CO)_6 is a more promising candidate for an improved catalyst compared to its molybdenum and chromium analogues.[14]



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Caption: Application comparison of W(CO)_6 and Mo(CO)_6 precursors.

Experimental Protocols

Representative Protocol: Mo(CO)_6 -Catalyzed Hydrosilylation of an Alkyne

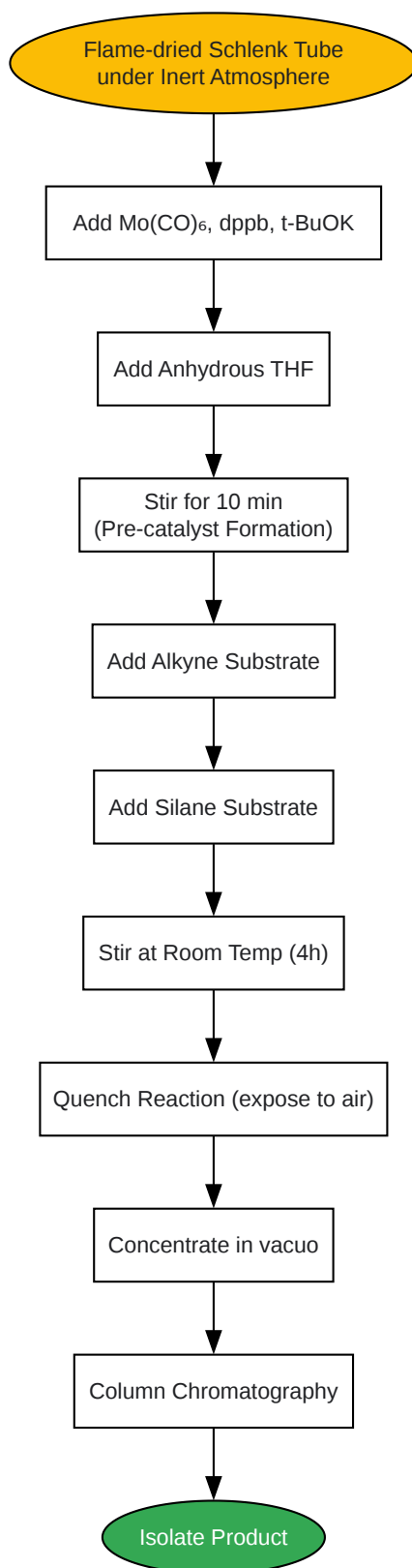
This protocol is adapted from a reported procedure for the (E)-selective anti-Markovnikov hydrosilylation of terminal alkynes.[11]

Materials:

- Molybdenum hexacarbonyl, $\text{Mo}(\text{CO})_6$ (Precursor)
- 1,4-Bis(diphenylphosphino)butane, dppb (Ligand)
- Potassium tert-butoxide, t-BuOK (Additive)
- Terminal alkyne (e.g., phenylacetylene) (Substrate 1)
- Silane (e.g., phenylsilane) (Substrate 2)
- Anhydrous tetrahydrofuran (THF) (Solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add $\text{Mo}(\text{CO})_6$ (1.3 mg, 0.005 mmol, 1 mol%), dppb (2.6 mg, 0.006 mmol, 1.2 mol%), and t-BuOK (2.8 mg, 0.025 mmol, 5 mol%).
- Add 2 mL of anhydrous THF to the tube. Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
- Add the terminal alkyne (0.5 mmol, 1.0 equiv) to the mixture.
- Add the silane (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or GC-MS.
- Upon completion, quench the reaction by opening the flask to air.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the (E)-vinylsilane product.



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Caption: Experimental workflow for Mo(CO)₆-catalyzed hydrosilylation.

Conclusion

Both W(CO)_6 and Mo(CO)_6 are invaluable precursors for generating catalytically active species, yet they are not always interchangeable.

- Mo(CO)_6 is often more reactive and finds broader use in diverse organic transformations such as alkoxycarbonylations, Pauson-Khand reactions, and, as demonstrated, highly efficient alkyne hydrosilylations.[1][7][11][13] Its lower decomposition temperature may contribute to easier activation under thermal conditions.[6]
- W(CO)_6 tends to form more kinetically stable or robust intermediates.[3] It is a preferred precursor in applications like alkene metathesis and, particularly, in photoactivated processes such as alkyne polymerization where controlled initiation is crucial.[5][9][10]

Ultimately, the selection between W(CO)_6 and Mo(CO)_6 should be guided by the specific demands of the catalytic reaction, including the required activation method (thermal vs. photochemical), the desired reactivity profile, and the stability of the catalytic intermediates.

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